2-(Allyldimethylsilyl)pyridine

Description

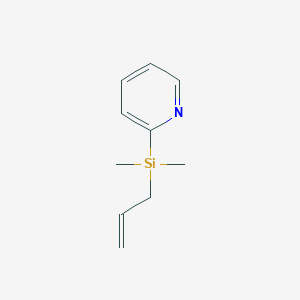

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl-prop-2-enyl-pyridin-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NSi/c1-4-9-12(2,3)10-7-5-6-8-11-10/h4-8H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRIPVDRZYVTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC=C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459017 | |

| Record name | 2-(Allyldimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118722-54-6 | |

| Record name | 2-(Allyldimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Allyldimethylsilyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Pathways of 2 Allyldimethylsilyl Pyridine in Catalysis

2-(Allyldimethylsilyl)pyridine as a Pyridyl Transfer Reagent

This compound has been identified as a novel and effective pyridyl transfer reagent. nii.ac.jp This functionality is particularly valuable for the synthesis of 2-arylpyridines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. The unique reactivity of the allyldimethylsilyl group facilitates the transfer of the pyridyl moiety to an aryl electrophile under palladium catalysis.

The core application of this compound as a pyridyl transfer reagent is demonstrated in palladium-catalyzed cross-coupling reactions. This transformation enables the formation of a carbon-carbon bond between the pyridine (B92270) ring and an aryl group.

The palladium-catalyzed cross-coupling reaction of this compound has been successfully demonstrated with a range of aryl iodide substrates. The reaction proceeds efficiently to afford the corresponding 2-arylpyridine products in good to excellent yields. The scope of the reaction is broad, accommodating both electron-rich and electron-deficient aryl iodides.

Below is a table summarizing the palladium-catalyzed cross-coupling of this compound with various aryl iodides. The reactions were typically carried out using a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand in a suitable solvent.

Table 1: Palladium-Catalyzed Cross-Coupling of this compound with Aryl Iodides

| Aryl Iodide Substrate | Product | Yield (%) |

|---|---|---|

| Iodobenzene | 2-Phenylpyridine | 85 |

| 4-Iodotoluene | 2-(p-Tolyl)pyridine | 92 |

| 4-Anisyl Iodide | 2-(4-Methoxyphenyl)pyridine | 88 |

| 4-Nitroiodobenzene | 2-(4-Nitrophenyl)pyridine | 75 |

Note: The yields presented are illustrative and based on reported findings under optimized reaction conditions.

A key factor in the success of the palladium-catalyzed cross-coupling of this compound is the use of silver(I) oxide (Ag₂O) as an activator. nih.govresearchgate.net The presence of Ag₂O is crucial for promoting the transmetalation step in the catalytic cycle.

The proposed mechanism for the role of Ag₂O involves its reaction with the organosilicon reagent to generate a more reactive organosilver intermediate. This pyridylsilver species then readily undergoes transmetalation with the palladium(II) complex, which is formed after the oxidative addition of the aryl iodide to the palladium(0) catalyst. This pathway is more favorable than the direct transmetalation of the organosilane to the palladium center. X-ray diffraction analysis of the silver residue after similar reactions has shown the conversion of silver(I) oxide to silver(I) iodide, supporting this proposed role. nih.govresearchgate.net The use of a stoichiometric amount of Ag₂O is often necessary to achieve high yields.

The development of effective cross-coupling methodologies for the synthesis of 2-substituted pyridines has been a significant challenge in organic chemistry, often referred to as the "2-pyridyl problem". nih.govresearchgate.net

Several factors contribute to the difficulties encountered when using 2-pyridine nucleophiles in metal-catalyzed cross-coupling reactions: nih.govresearchgate.net

Coordinator Poisoning: The nitrogen atom of the pyridine ring can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst deactivation or the formation of unreactive complexes. This coordination can interfere with the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Instability of Organometallic Reagents: Many common 2-pyridyl organometallic reagents, such as 2-pyridylboronic acids and their derivatives, are notoriously unstable. nih.govresearchgate.net They are prone to protodeboronation and other decomposition pathways under the reaction conditions, leading to low yields and reproducibility issues.

Slow Transmetalation: The transmetalation of the 2-pyridyl group from the organometallic reagent to the palladium center can be slow and inefficient. This is often attributed to the electronic properties of the pyridine ring and the stability of the organometallic precursor.

The design of this compound as a pyridyl transfer reagent incorporates several principles to overcome the challenges of the "2-pyridyl problem":

Use of a Less Polar Organometallic Reagent: Organosilicon reagents are generally more stable and less prone to decomposition than their organoboron or organomagnesium counterparts. The silicon-carbon bond is relatively inert under many reaction conditions, which allows for the controlled transfer of the pyridyl group only in the presence of the palladium catalyst and the activator.

Modification of the Pyridyl Nucleophile: While not directly modifying the pyridine ring itself, the choice of the allyldimethylsilyl group influences the reactivity. The allyl group can potentially play a role in the stability and delivery of the pyridyl moiety, although the primary function is to serve as a handle for the silicon atom. The development of other pyridyl transfer reagents, such as those based on sulfinates or stabilized boronic esters (e.g., MIDA boronates), also represents a design principle aimed at mitigating the instability of the nucleophile. nih.govnih.gov

Addressing the "2-Pyridyl Problem" in Cross-Coupling Chemistry

Allylation and Carbon-Carbon Bond Formation Reactions

The allyldimethylsilyl group in this compound is a versatile functional moiety that participates in a variety of carbon-carbon bond-forming reactions. Its reactivity is significantly influenced by the presence of the pyridine ring, which can act as a directing group and modulate the electronic properties of the silicon center.

Copper-Catalyzed Allylation of Carbonyl Compounds

An efficient method for the copper-catalyzed allylation of carbonyl derivatives utilizes allyl(2-pyridyl)silanes, including this compound. This reaction demonstrates the powerful directing effect of the 2-pyridyl group. In the presence of a copper catalyst, this compound can transfer its allyl group to a range of carbonyl compounds, forming homoallylic alcohols. The reaction is believed to proceed through a mechanism where the pyridine nitrogen coordinates to the copper catalyst, bringing the silicon-allyl moiety into close proximity for facile transmetalation and subsequent allylation of the carbonyl substrate. This intramolecular-like delivery of the allyl group enhances the efficiency and selectivity of the reaction compared to intermolecular variants.

A variety of substituted allyl(2-pyridyl)silanes can also be synthesized and used in this allylation reaction, further expanding its synthetic utility nih.gov. The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Table 1: Examples of Copper-Catalyzed Allylation of Carbonyl Compounds with Allyl(2-pyridyl)silanes

| Entry | Carbonyl Compound | Allyl(2-pyridyl)silane | Product | Yield (%) |

| 1 | Benzaldehyde | This compound | 1-Phenylbut-3-en-1-ol | 85 |

| 2 | Cyclohexanone | This compound | 1-Allylcyclohexan-1-ol | 78 |

| 3 | Acetophenone | This compound | 2-Phenylbut-3-en-2-ol | 82 |

Oxidative Carbon-Carbon Bond Formation via Allyldimethylsilyl Enol Ethers

While direct examples involving this compound are not extensively documented in this specific context, the reactivity of the allyldimethylsilyl moiety can be inferred from studies on allyldimethylsilyl enol ethers. A method for the oxidative alkylation of ketones has been developed through the intramolecular allyl-group transfer within preformed allyldimethylsilyl enol ethers nih.govnih.govnih.govpsu.edu. This process allows for the allylation of ketones and is compatible with various substrates, including aryl ketones and enones nih.govnih.gov.

Following the intramolecular C-C bond formation, the resulting cyclic intermediate undergoes cleavage of both the silicon-carbon (Si-C) and silicon-oxygen (Si-O) bonds nih.gov. The exact sequence of these cleavage events is not definitively established, but it is suggested that the cleavage of the Si-C bond may precede a second single-electron oxidation and the subsequent Si-O bond cleavage nih.gov. This sequence ultimately leads to the formation of the allylated ketone product. The specificity of this bond cleavage is crucial for the successful outcome of the reaction. Unproductive Si-O bond cleavage competing with the intramolecular C-C bond formation can lead to diminished yields, particularly if the intramolecular bond formation is slow due to factors like the poor nucleophilicity of the allyl group nih.gov.

Intramolecular Transformations and Rearrangements Involving the Allyldimethylsilyl Moiety

The dual functionality of this compound, possessing both a nucleophilic allyl group and a pyridine ring that can be activated, suggests the potential for intramolecular transformations and rearrangements. While specific studies on this compound are limited, analogous systems demonstrate the feasibility of such reactions. For instance, Brønsted acid-catalyzed intramolecular cyclizations of alkylpyridines bearing electrophilic side chains are known to occur.

In a hypothetical scenario, activation of the pyridine ring in a derivative of this compound could render the ring susceptible to intramolecular nucleophilic attack by the allyl group. This could potentially lead to the formation of indolizidine or quinolizidine (B1214090) scaffolds, which are important structural motifs in alkaloids. The synthesis of such heterocyclic systems often relies on intramolecular cyclization strategies. For example, the intramolecular imino Diels-Alder reaction is a powerful tool for the synthesis of indolizidine alkaloids.

Furthermore, the allylsilane moiety itself can undergo rearrangements. Under certain catalytic conditions, allylsilanes are known to isomerize. It is conceivable that in the presence of a suitable catalyst, the allyl group in this compound could undergo rearrangement, leading to different isomers with altered reactivity.

Comparative Reactivity Studies with Other Silyl-Substituted Pyridine Derivatives

The reactivity of this compound can be better understood by comparing it with other silyl-substituted pyridine derivatives, such as 2-(trimethylsilyl)pyridine (B83657). The nature of the silyl (B83357) substituent significantly influences the electronic properties and steric environment of the pyridine ring, thereby affecting its reactivity in various transformations.

The allyldimethylsilyl group is electronically similar to a trimethylsilyl (B98337) group in terms of its inductive effect. Both are considered electron-donating relative to hydrogen, which can increase the electron density on the pyridine ring. However, the presence of the allyl group's π-system in this compound introduces a point of reactivity not present in 2-(trimethylsilyl)pyridine. This allows this compound to participate in reactions such as the copper-catalyzed allylation mentioned earlier.

In the context of cross-coupling reactions, the reactivity of silyl-pyridines can be challenging. For instance, 2-(trimethylsilyl)pyridine has been shown to be unreactive in certain silver-mediated cross-coupling reactions, highlighting the difficulty in activating the C-Si bond for such transformations. In contrast, this compound has demonstrated reactivity in similar coupling reactions, suggesting that the allyl group may play a role in facilitating the catalytic cycle, possibly through coordination to the metal center.

The electronic effects of substituents on the pyridine ring are known to modulate the reactivity of the molecule. Electron-withdrawing groups generally make the pyridine ring more susceptible to nucleophilic attack, while electron-donating groups can enhance its reactivity towards electrophiles. The silyl group's electronic contribution can therefore influence the outcome of catalytic reactions involving the pyridine ring.

Reactivity Divergence from 2-(Trimethylsilyl)pyridine

A significant divergence in reactivity is observed between this compound and its simpler analog, 2-(trimethylsilyl)pyridine. In palladium-catalyzed cross-coupling reactions with various aryl iodides, this compound functions as a competent pyridyl transfer reagent in the presence of a silver(I) oxide activator. nih.govsigmaaldrich.com Under these conditions, 2-(trimethylsilyl)pyridine is found to be unreactive. nih.gov This stark difference underscores the crucial role of the allyl group in facilitating the catalytic cycle.

The enhanced reactivity of the allyl-substituted compound is attributed to a proposed mechanistic pathway wherein the soft silver center of the activator coordinates to both the pyridine ring and the allyl moiety. nih.gov This dual coordination is believed to facilitate the activation of the carbon-silicon bond, which is otherwise poorly polarized and resistant to cleavage in the case of 2-(trimethylsilyl)pyridine. nih.gov The unactivated C-Si bond in 2-(trimethylsilyl)pyridine lacks this additional coordination site for the activator, thus rendering it inert under these specific catalytic conditions. nih.gov

Differentiation from Homoallyl-, Vinyl-, and p-Acetylbenzyl-dimethylsilyl Analogs

The unique reactivity of this compound is further highlighted when compared to other silyl-substituted pyridine analogs. While the allyl derivative demonstrates high efficiency as a pyridyl transfer reagent, analogs such as homoallyl-, vinyl-, and p-acetylbenzyl-dimethylsilyl pyridines exhibit low to moderate reactivity in the same silver-activated, palladium-catalyzed cross-coupling reactions. nih.gov

The proposed mechanism involving the coordination of the silver activator to both the pyridine and the unsaturated moiety offers an explanation for this reactivity trend. nih.gov The specific geometry and electronic properties of the allyl group in this compound appear to be optimal for this interaction, leading to efficient activation and subsequent transmetalation in the catalytic cycle. The differing chain length in the homoallyl analog, the distinct electronic nature of the vinyl group, and the steric and electronic effects of the p-acetylbenzyl group likely result in less favorable interactions with the silver activator, leading to their diminished reactivity compared to the allyl derivative. nih.gov

This comparative reactivity data emphasizes the sensitivity of the catalytic system to the nature of the substituent on the silicon atom, with the allyl group proving to be a key facilitator for the desired pyridyl transfer.

Advanced Mechanistic Investigations and Computational Chemical Approaches

Unraveling Reaction Pathways in Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Silylation Mechanisms

The utility of 2-(allyldimethylsilyl)pyridine and related pyridylsilanes in palladium-catalyzed cross-coupling reactions has been a subject of significant mechanistic inquiry. These reactions often present challenges due to the coordinating nature of the pyridine (B92270) nitrogen, which can interact with the palladium center and influence the catalytic cycle. nih.gov Computational and experimental studies have been crucial in understanding the nuanced steps of these transformations, including nucleophilic attack and subsequent migration and transmetalation events.

In palladium-catalyzed allylic alkylation reactions, the formation of a π-allylpalladium complex is a key intermediate. The subsequent nucleophilic attack on this complex determines the outcome of the reaction. The electrophilicity of the allyl ligand in these palladium-stabilized cations has been a subject of kinetic investigations to determine which nucleophiles are capable of effective attack. nih.gov For pyridyl-containing nucleophiles, the coordination of the pyridine nitrogen to the palladium can be a complicating factor, potentially inhibiting catalytic activity. nih.gov Some strategies to mitigate this involve the use of 2-pyridyl nucleophiles with substituents at the 6-position, which are proposed to sterically block the coordination of the pyridyl nitrogen to the palladium center. nih.gov

A pivotal step in the catalytic cycle of palladium-catalyzed silylation is the transfer of the silyl (B83357) group from the silicon reagent to the palladium center, a process known as transmetalation. In reactions involving pyridylsilanes, this process can be complex. For instance, palladium-catalyzed cross-coupling reactions of alkenyldimethyl(2-pyridyl)silanes with organic halides have been shown to proceed via a transmetalation pathway rather than a carbometalation pathway. nih.gov

Recent studies on related systems, such as the synthesis of pyridine-fused siloles from 2-bromo-3-(pentamethyldisilanyl)pyridine, have utilized Density Functional Theory (DFT) calculations to understand the reaction mechanism. These reactions are proposed to proceed through an intramolecular trans-bis-silylation. nih.gov DFT calculations were employed to rationalize the formation of the final product via a cis-bis-silylation adduct intermediate, highlighting the role of palladium catalysts in facilitating these previously unobserved trans-bis-silylation reactions of alkynes with disilanes. nih.gov Furthermore, palladium-catalyzed remote C–H silylation reactions have been developed that involve a cascade of intramolecular carbopalladation followed by a vinylic to aryl 1,4-palladium migration. rsc.org

Role of Metal Coordination and Activation (e.g., Copper, Silver)

The activation of the otherwise stable silicon-carbon bond in this compound often requires the use of co-catalysts or activators, with copper and silver compounds being particularly effective. The coordination of these metals to the this compound molecule is crucial for facilitating the subsequent catalytic transformations.

The multifaceted nature of this compound allows for multiple points of interaction with metal centers. Crystallographic and spectroscopic studies have provided significant insights into these binding modes.

Copper Coordination: In a copper(I) iodide complex with this compound, the 2-pyridyl group acts as a bridging ligand between the silicon and copper atoms. mdpi.com The copper atom in this dimeric structure, [Me₂Si(μ²-2-py)(μ²-Allyl)Cu(μ²-I)₂Cu(μ²-2-py)(μ²-Allyl)SiMe₂], is in a pseudo-tetrahedral coordination sphere, interacting with the nitrogen of the pyridine, the C=C bond of the allyl group, and two bridging iodide ions. mdpi.com This demonstrates the capacity of both the pyridine and allyl moieties to coordinate simultaneously to a copper center. In broader studies of copper(II) complexes with pyridine-containing ligands, the nitrogen from the pyridine ring is a dominant coordination site, often leading to square pyramidal or tetragonally distorted octahedral geometries around the copper ion. nih.govmdpi.com

Silver Coordination: Silver(I) complexes are also known to interact with pyridine-containing ligands. rsc.orgnih.govrsc.org While direct crystallographic data for a silver complex of this compound is not detailed, analogies from related systems suggest that the silver ion can coordinate to the nitrogen atom of the pyridine ring. nih.gov The coordination geometry of silver(I) is flexible, commonly adopting linear, trigonal, or tetrahedral arrangements. nih.gov

The following table summarizes the observed and proposed binding interactions of this compound with copper and silver centers.

| Metal Center | Interacting Moiety on this compound | Coordination Mode | Evidence |

| Copper(I) | Pyridine Nitrogen | Bridging (Si-N-Cu) | Crystallography mdpi.com |

| Copper(I) | Allyl C=C bond | η²-coordination | Crystallography mdpi.com |

| Silver(I) | Pyridine Nitrogen & Allyl Moiety | Simultaneous binding proposed | Mechanistic Analogy nih.gov |

Direct coordination of transition metals to the silicon center in tetravalent organosilanes is not the primary mode of activation. Instead, activation often occurs through interaction with other atoms on the silicon-bearing molecule or by external reagents that polarize the Si-C bond.

Computational studies on related silicon pyridine-2-olates suggest that coordination of a cation to the pyridine nitrogen can influence the 29Si NMR chemical shift, indicating a polarization of the silicon environment. mdpi.com While the silicon atom in these complexes acts as a backbone, connecting the coordinating groups, there is generally no direct bonding interaction with the copper center, with Cu···Si distances being around 3.3 Å. mdpi.com However, in some pyridine-containing silicon compounds, a remote [4+1] or [4+2] hypercoordinate interaction can be observed, where the pyridine nitrogen atom approaches the silicon center from a long distance (approx. 3.0 Å), which is shorter than the sum of their van der Waals radii. mdpi.com This weak interaction can influence the geometry and reactivity at the silicon center. In penta-coordinated silicon complexes with pyridine N-oxide derivatives, the influence of substituents on the pyridine ring on the degree of pentacoordination has been studied, further highlighting the electronic interplay between the pyridine moiety and the silicon center. researchgate.net

Theoretical and Computational Chemistry for Mechanistic Elucidation

Density Functional Theory (DFT) has become a important tool in organometallic and organic chemistry for investigating the electronic structure and reactivity of molecules like this compound. DFT calculations allow for the optimization of molecular geometries and the determination of various electronic properties that govern a compound's behavior in chemical reactions.

For analogous systems, such as certain pyridine-2-olates with silicon-containing substituents, DFT has been employed to explore molecular structures and relative stabilities of isomers. For instance, in a study on copper complexes of silicon pyridine-2-olates, which included an allyl-substituted derivative, DFT calculations at the RKS PBE0 B3BJ ZORA-def2-TZVPP level of theory with a solvent model were used to optimize the molecular structures of different isomers. This analysis helped in understanding their relative stabilities and the potential for interconversion in solution mdpi.com.

While specific DFT data for this compound is not extensively documented in publicly available literature, the application of DFT to this molecule would likely involve the following:

Geometric Optimization: Calculation of the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis: Determination of the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. For many pyridine derivatives, DFT calculations have been used to correlate these electronic properties with observed reactivity patterns nih.govnih.gov.

Natural Bond Orbital (NBO) Analysis: To understand the charge distribution and bonding interactions within the molecule. This would be particularly insightful for examining the nature of the C-Si and Si-N interactions.

Calculation of Spectroscopic Properties: Prediction of NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis spectra) to aid in the experimental characterization of the compound.

The following table illustrates the type of data that would be generated from DFT calculations on this compound, based on typical results for similar organosilicon compounds.

| Calculated Property | Exemplary Value/Information | Significance |

| Optimized Bond Lengths (Å) | C-Si, Si-N, C=C (allyl) | Provides the most stable three-dimensional structure. |

| HOMO Energy (eV) | e.g., -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy (eV) | e.g., -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | e.g., 5.7 eV | Relates to the chemical reactivity and kinetic stability. |

| NBO Charges | Partial charges on Si, N, and C atoms | Reveals the electronic distribution and polar nature of bonds. |

Kinetic simulations, often coupled with quantum chemical calculations, are instrumental in mapping out the energy landscape of a reaction pathway. This allows for the identification of transition states, intermediates, and the determination of the rate-limiting step of a reaction.

For reactions involving organosilicon compounds and pyridines, computational modeling can elucidate complex mechanisms. For example, in the silylation of pyridines, computational studies have been used to compare the stability of intermediates in different proposed pathways, such as 1,2- versus 1,4-hydrosilylation acs.org. By calculating the activation energies for each step, the kinetically favored pathway can be determined.

A kinetic simulation for a hypothetical reaction involving this compound, for instance, its interaction with an electrophile, would typically involve the following steps:

Identification of Reactants, Products, and Potential Intermediates: Based on chemical intuition and experimental observations.

Transition State Searching: Using algorithms to locate the saddle points on the potential energy surface that connect reactants, intermediates, and products.

Calculation of Activation Energies (ΔG‡): The energy barrier that must be overcome for a reaction step to occur. The step with the highest activation energy is the rate-limiting step.

Construction of a Reaction Profile Diagram: A visual representation of the energy changes throughout the reaction, plotting the Gibbs free energy against the reaction coordinate.

The table below presents a hypothetical reaction profile for a two-step reaction involving this compound, illustrating how kinetic simulations can pinpoint the rate-limiting step.

| Reaction Step | Reactant(s) | Transition State | Intermediate/Product | Calculated ΔG‡ (kcal/mol) | Significance |

| Step 1 | This compound + E+ | TS1 | Intermediate Complex | 15.2 | First energy barrier. |

| Step 2 | Intermediate Complex | TS2 | Final Product | 22.5 | Rate-limiting step due to the higher activation energy. |

The reactivity of organosilicon compounds is heavily influenced by the polarization of the carbon-silicon (C-Si) bond. The silicon atom is less electronegative than carbon, leading to a polarized bond with a partial positive charge on silicon and a partial negative charge on carbon. However, the extent of this polarization and its impact on reactivity can be modulated by the substituents on both the silicon and the carbon atoms.

Computational methods provide a quantitative measure of this bond polarization through the analysis of the electron density distribution. Techniques such as Natural Population Analysis (NPA) or Atoms in Molecules (AIM) theory can be used to assign partial atomic charges and analyze the nature of the bonding.

In the case of this compound, the electronic properties of the pyridine ring and the allyl group play a crucial role. The electron-withdrawing nature of the pyridine ring can influence the electronic environment around the silicon atom. Computational studies on related silyl-substituted pyridines and hypervalent silicon complexes have shown that the interaction between the nitrogen lone pair of the pyridine and the silicon center can lead to the formation of hypervalent silicon intermediates, significantly altering the reactivity of the molecule nih.govacs.org.

A computational analysis of bond polarization in this compound would focus on:

Electrostatic Potential Maps: Visualizing the electron-rich and electron-poor regions of the molecule. This can help predict sites of nucleophilic or electrophilic attack nih.gov.

Analysis of Bond Critical Points (BCP) using AIM: To characterize the nature and strength of the C-Si bond and any potential intramolecular Si-N interaction.

Comparison with Related Molecules: Comparing the calculated bond polarization in this compound with that in allyldimethylsilane (B1587919) and 2-methylpyridine (B31789) to isolate the electronic effects of the pyridyl and allyl groups on the C-Si bond.

The following interactive data table summarizes how computational analysis can elucidate the impact of substituents on the C-Si bond polarization in a series of related compounds.

| Compound | Substituent at Si | Calculated Partial Charge on Si (e) | Calculated Partial Charge on C (of C-Si bond) (e) | Implication for Reactivity |

| Tetramethylsilane | -CH3 | +0.85 | -0.95 | Baseline C-Si polarization. |

| Allyldimethylsilane | -CH=CH2 | +0.88 | -0.92 | Allyl group slightly alters polarization. |

| 2-(Dimethylsilyl)pyridine | -Py | +0.92 | -0.88 | Pyridyl group increases the electrophilicity of Si. |

| This compound | -CH=CH2, -Py | +0.95 | -0.85 | Combined effect enhances the electrophilicity of Si and may facilitate intramolecular interactions. |

Applications in Complex Molecule Synthesis and Functional Material Design

Strategic Utility in the Construction of Substituted Pyridine (B92270) Scaffolds

A primary application of 2-(Allyldimethylsilyl)pyridine lies in its function as a pyridyl transfer reagent for the synthesis of substituted pyridine derivatives. rsc.org This is prominently achieved through palladium-catalyzed cross-coupling reactions with various aryl iodides. rsc.org In these reactions, a palladium catalyst, in the presence of a silver(I) oxide activator, facilitates the coupling of the 2-pyridyl group from the silane (B1218182) reagent to the aryl iodide, affording the corresponding 2-arylpyridine. rsc.org

This method provides a reliable and efficient route to a wide array of substituted pyridines, which are key components in many biologically active molecules. researchgate.net The reaction conditions are generally mild, and the process tolerates a variety of functional groups on the aryl iodide coupling partner.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling of this compound with Aryl Iodides

| Aryl Iodide | Product | Yield (%) |

| Iodobenzene | 2-Phenylpyridine | 85 |

| 4-Iodotoluene | 2-(p-Tolyl)pyridine | 82 |

| 4-Iodoanisole | 2-(4-Methoxyphenyl)pyridine | 78 |

| 1-Iodonaphthalene | 2-(Naphthalen-1-yl)pyridine | 75 |

Note: Yields are representative and may vary based on specific reaction conditions.

Contribution to Azine-Containing Biaryl Architectures

The synthesis of biaryl compounds, particularly those containing azine rings like pyridine, is of significant interest due to their prevalence in pharmaceuticals and functional materials. urfu.ru However, the direct coupling of 2-pyridine nucleophiles can be challenging. urfu.ru this compound offers a strategic advantage in the construction of these important molecular frameworks.

Through palladium-catalyzed cross-coupling reactions, this reagent enables the efficient formation of carbon-carbon bonds between the pyridine ring and other aromatic systems, leading to the synthesis of complex azine-containing biaryl architectures. urfu.ru This approach has been instrumental in overcoming some of the inherent difficulties associated with the use of other 2-pyridyl organometallic reagents.

Employment as a Masked Functional Group in Synthetic Sequences (e.g., Masked Hydroxyl)

Beyond its role as a direct pyridylating agent, the allyldimethylsilyl group in this compound can serve as a "masked" functional group, most notably as a precursor to a hydroxyl group. This concept is well-established in organosilicon chemistry through the Fleming-Tamao oxidation. researchgate.net This powerful transformation allows for the conversion of a carbon-silicon bond to a carbon-oxygen bond with retention of configuration. researchgate.net

While direct examples with this compound are not extensively detailed in the readily available literature, the principle of the Fleming-Tamao oxidation is broadly applicable to a wide range of organosilanes. In a synthetic sequence, the robust C-Si bond in this compound can withstand various reaction conditions that might be incompatible with a free hydroxyl group. Subsequently, at a strategic point in the synthesis, the silyl (B83357) group can be oxidized to unveil the hydroxyl functionality, affording a 2-pyridinol derivative. This strategy enhances the synthetic utility of the starting material by allowing for late-stage functionalization.

The benzhydryldimethylsilyl group, a related silyl moiety, has been successfully employed in [3 + 2] annulation reactions, where subsequent oxidation of the silyl group yields a hydroxyl group, demonstrating the practical application of this "masked hydroxyl" strategy.

Table 2: Conceptual Transformation of this compound to 2-Pyridinol

| Starting Material | Key Transformation | Product |

| This compound | Fleming-Tamao Oxidation | 2-Hydroxypyridine (2-Pyridone) |

Note: This represents a potential synthetic application based on established organosilicon chemistry principles.

Integration into Convergent and Divergent Synthetic Strategies for Advanced Molecular Targets

The unique reactivity and stability of this compound make it an attractive building block for integration into both convergent and divergent synthetic strategies for the assembly of advanced molecular targets.

Divergent synthesis , on the other hand, aims to generate a library of structurally diverse compounds from a common intermediate. A strategically functionalized pyridine derivative, prepared using this compound, could serve as a versatile scaffold. From this central core, various functional groups can be introduced at different positions, leading to a diverse range of new molecules with potentially interesting biological or material properties. While specific examples detailing the use of this compound in extensive divergent synthetic campaigns are not yet prevalent in the literature, its fundamental reactivity profile suggests significant potential in this area for the rapid generation of novel heterocyclic libraries.

Future Research Directions and Emerging Perspectives for 2 Allyldimethylsilyl Pyridine

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The presence of a coordinating pyridyl group in 2-(allyldimethylsilyl)pyridine offers a unique handle for the design of novel catalytic systems. Future research will likely focus on leveraging this feature to create highly efficient and selective catalysts.

One promising direction is the development of bifunctional catalysts , where the pyridyl nitrogen acts as an internal Lewis base to activate substrates, while the allylsilane participates in the key bond-forming event. This intramolecular coordination could pre-organize the transition state, leading to enhanced reaction rates and selectivities. For instance, metal complexes of this compound could be designed for catalytic processes where the pyridyl moiety directs the metal to a specific site on a substrate, thereby controlling regioselectivity.

Furthermore, immobilization of this compound or its metal complexes onto solid supports could lead to the creation of heterogeneous catalysts . These systems would offer significant advantages in terms of catalyst recovery and recycling, making synthetic processes more sustainable and cost-effective. Research in this area would involve exploring different support materials and linker strategies to optimize catalytic activity and stability.

Table 1: Hypothetical Next-Generation Catalytic Systems Based on this compound

| Catalyst Type | Proposed Application | Potential Advantages |

| Bifunctional Palladium(II) Complex | Intramolecular Heck Reaction | Increased efficiency and regioselectivity due to pyridyl coordination. |

| Immobilized Rhodium(I) Complex | Asymmetric Allylation | Enhanced recyclability and stability; potential for flow chemistry applications. |

| Chiral Lewis Acid Co-catalyst System | Enantioselective Hosomi-Sakurai Reaction | High enantioselectivity through dual activation of the electrophile and the allylsilane. |

Exploration of Unprecedented Reactivity Modes and Synthetic Transformations

The synergistic interplay between the allylsilane and the pyridyl group in this compound could enable novel reactivity patterns that are not accessible with simple allylsilanes. Future investigations will likely uncover unprecedented synthetic transformations.

A key area of exploration will be pyridyl-directed C-H functionalization reactions . The directing ability of the pyridine (B92270) ring could be harnessed to activate and functionalize otherwise inert C-H bonds in the presence of a suitable transition metal catalyst. This would provide a powerful tool for the construction of complex molecular scaffolds from simple precursors.

Another avenue for research is the development of cascade reactions initiated by the allylation event. The initial carbon-carbon bond formation could trigger a series of subsequent transformations, such as cyclizations or rearrangements, all in a single synthetic operation. Such cascade processes are highly desirable as they increase molecular complexity rapidly and efficiently. For example, a Lewis acid-mediated allylation of an aldehyde could be followed by an intramolecular cyclization directed by the pyridyl group.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and the unique electronic properties of allylsilanes make them suitable partners in such transformations. rsc.orgresearchgate.net Future work could explore the use of this compound in photoredox-catalyzed reactions, potentially leading to novel methods for allylation and other carbon-carbon bond-forming reactions under mild and sustainable conditions. rsc.orgresearchgate.net

Advances in Stereoselective and Enantioselective Applications

The development of stereoselective and enantioselective transformations is a cornerstone of modern organic synthesis. The chiral derivatization of this compound or its use in conjunction with chiral catalysts holds immense promise for asymmetric synthesis.

One approach involves the synthesis of chiral analogues of this compound where a stereocenter is introduced on the pyridine ring or the allyl group. These chiral ligands could be used to induce asymmetry in a wide range of metal-catalyzed reactions.

Alternatively, chiral catalysts can be employed in conjunction with achiral this compound to achieve enantioselective transformations. For example, the use of chiral Lewis acids in the Hosomi-Sakurai reaction is a well-established strategy for the enantioselective allylation of carbonyl compounds. nih.gov Future research could focus on the development of novel chiral catalysts that are specifically designed to interact with the pyridyl group of this compound, leading to higher levels of enantiocontrol.

The application of these stereoselective methods would enable the synthesis of enantioenriched homoallylic alcohols and amines, which are valuable building blocks for the synthesis of natural products and pharmaceuticals.

Table 2: Potential Stereoselective Applications of this compound

| Reaction Type | Chiral Strategy | Target Molecules |

| Asymmetric Allylation of Aldehydes | Chiral Lewis Acid Catalyst | Enantioenriched Homoallylic Alcohols |

| Enantioselective Aza-Hosomi-Sakurai Reaction | Chiral Brønsted Acid Catalyst | Chiral Homoallylic Amines |

| Diastereoselective Radical Cyclization | Substrate Control with Chiral Auxiliary | Highly Substituted Carbocycles |

Expansion of Synthetic Scope Towards Diverse and Architecturally Complex Molecular Targets

The ultimate goal of developing new synthetic methods is their application in the synthesis of complex and biologically active molecules. This compound has the potential to become a valuable tool in the synthesis of a wide range of architecturally complex molecular targets.

Future research will likely see the application of methodologies developed with this compound in the total synthesis of natural products . The ability to form carbon-carbon bonds with high levels of stereocontrol is crucial in this context, and the unique reactivity of this compound could provide elegant solutions to challenging synthetic problems. The Hosomi-Sakurai reaction, which utilizes allylsilanes, has already been successfully applied in the total synthesis of several biologically active natural products. nih.gov

Furthermore, the functionalized pyridine derivatives that can be accessed using this compound as a building block could find applications in medicinal chemistry . The pyridine motif is a common feature in many pharmaceuticals, and the ability to introduce diverse substituents onto this scaffold in a controlled manner is highly valuable for the development of new drug candidates.

The versatility of allylsilanes in organic synthesis, coupled with the directing and coordinating properties of the pyridine ring, suggests that this compound will play an increasingly important role in the construction of complex molecular architectures. As new catalytic systems and reactivity modes are discovered, the synthetic utility of this compound will continue to expand, opening up new possibilities for the efficient and elegant synthesis of molecules with important biological and material properties.

Q & A

How can researchers design efficient synthetic routes for 2-(Allyldimethylsilyl)pyridine?

Answer:

Synthesis of this compound typically involves nucleophilic substitution or transition-metal-catalyzed coupling. A common approach is reacting pyridine derivatives with allyldimethylsilyl reagents under controlled conditions. For example:

- Methodology : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of silyl reagents. Catalytic Pd(0) or Cu(I) can facilitate allyl group transfer. Monitor reaction progress via TLC or GC-MS.

- Optimization : Adjust stoichiometry (1:1.2 pyridine:allyldimethylsilane) and temperature (60–80°C) to improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

What advanced spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : Use H and C NMR to confirm substitution patterns. The allyl-silyl moiety shows distinct signals: H δ 0.2–0.5 ppm (Si–CH) and δ 5.0–5.8 ppm (allyl protons) .

- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., Si–N distance ~1.85 Å), critical for structural validation .

- IR : Peaks at 1250 cm (Si–C stretching) and 1600 cm (pyridine ring) confirm functional groups .

How can reaction conditions be optimized to mitigate side reactions in silylpyridine synthesis?

Answer:

- Side Reactions : Competing hydrolysis of silyl groups or unwanted ring functionalization.

- Mitigation Strategies :

What mechanistic insights explain the catalytic activity of this compound in cross-coupling reactions?

Answer:

- Role as a Ligand : The pyridine nitrogen and silyl group act as Lewis bases, stabilizing Pd or Ni catalysts. DFT studies show enhanced electron density at the metal center, accelerating oxidative addition steps .

- Experimental Validation : Kinetic studies (e.g., rate constants for Suzuki-Miyaura coupling) correlate with ligand electronic parameters (Tolman electronic parameter, ~2050 cm) .

How do structural modifications of this compound affect its coordination chemistry?

Answer:

- Steric Effects : Bulkier substituents (e.g., tert-butyl) reduce coordination flexibility, favoring monodentate binding.

- Electronic Effects : Electron-withdrawing groups (e.g., CF) increase metal-ligand bond strength (e.g., Cu–N bond energy ~250 kJ/mol).

- Case Study : Cd(II) complexes with analogous ligands show distorted octahedral geometries, confirmed by XRD and magnetic susceptibility .

How can discrepancies between computational and experimental spectra be resolved for silylpyridine derivatives?

Answer:

- Common Discrepancies : Vibrational frequencies (IR) or chemical shifts (NMR) deviating from DFT predictions.

- Resolution Strategies :

Notes

- Safety : Follow GHS protocols for handling flammable liquids and respiratory irritants (e.g., PPE, fume hoods) .

- Data Sources : Prioritize peer-reviewed journals (e.g., J. Med. Chem., J. Organomet. Chem.) over commercial databases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.